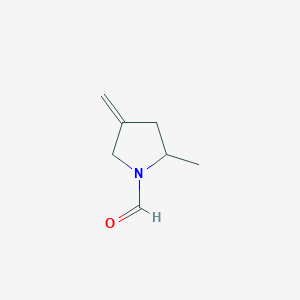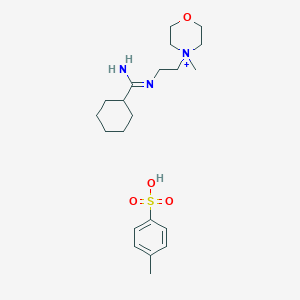
Cmc-cdi
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cmc-cdi, also known as carbodiimide, is a chemical compound that is widely used in scientific research as a cross-linking agent. It is a water-soluble compound that is used to create covalent bonds between molecules. Cmc-cdi is commonly used in biochemistry, biotechnology, and materials science research.
Mecanismo De Acción
Cmc-cdi works by reacting with functional groups on the surface of molecules, such as carboxylic acids and amines. The reaction forms a covalent bond between the molecules, which creates a cross-linked network. This network can be used to study the structure and function of biomolecules, as well as to create materials with specific properties.
Efectos Bioquímicos Y Fisiológicos
Cmc-cdi has been shown to have a low toxicity and is generally considered safe for use in scientific research. However, it can react with functional groups on the surface of cells and tissues, which can affect their structure and function. Therefore, it is important to use cmc-cdi in a controlled manner and to carefully monitor its effects on cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using cmc-cdi in lab experiments include its ability to create covalent bonds between molecules, its ease of use, and its low toxicity. However, there are also some limitations to its use. For example, cmc-cdi can react with functional groups on the surface of cells and tissues, which can affect their structure and function. Additionally, cmc-cdi can be expensive and may not be suitable for all types of experiments.
Direcciones Futuras
There are many potential future directions for research involving cmc-cdi. Some possible areas of research include the development of new cross-linking agents, the use of cmc-cdi in the synthesis of new materials for biomedical applications, and the study of the effects of cmc-cdi on cells and tissues. Additionally, there may be opportunities to use cmc-cdi in the development of new diagnostic and therapeutic agents for a variety of diseases. Overall, cmc-cdi is a versatile and important tool for scientific research, with many potential applications in the future.
Métodos De Síntesis
Cmc-cdi can be synthesized through the reaction of dicyclohexylCmc-cdi with water. The reaction produces a white, crystalline powder that is highly soluble in water. The synthesis of cmc-cdi is relatively simple, and the compound is readily available from chemical suppliers.
Aplicaciones Científicas De Investigación
Cmc-cdi is widely used in scientific research as a cross-linking agent. It is used to create covalent bonds between molecules, which can be used to study the structure and function of biomolecules. Cmc-cdi is commonly used in the synthesis of peptides, proteins, and nucleic acids. It is also used in the preparation of hydrogels and other materials for biomedical applications.
Propiedades
Número CAS |
118845-97-9 |
|---|---|
Nombre del producto |
Cmc-cdi |
Fórmula molecular |
C21H36N3O4S+ |
Peso molecular |
426.6 g/mol |
Nombre IUPAC |
4-methylbenzenesulfonic acid;N'-[2-(4-methylmorpholin-4-ium-4-yl)ethyl]cyclohexanecarboximidamide |
InChI |
InChI=1S/C14H28N3O.C7H8O3S/c1-17(9-11-18-12-10-17)8-7-16-14(15)13-5-3-2-4-6-13;1-6-2-4-7(5-3-6)11(8,9)10/h13H,2-12H2,1H3,(H2,15,16);2-5H,1H3,(H,8,9,10)/q+1; |
Clave InChI |
GWYOLUOGOHTLCQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C[N+]1(CCOCC1)CCN=C(C2CCCCC2)N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)O.C[N+]1(CCOCC1)CCN=C(C2CCCCC2)N |
Sinónimos |
1-cyclohexyl-3-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate CMC-CDI N-cyclohexyl-N'-2-morpholinoethyl-carbodiimide-methyl-4-toluolsulfonate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3a,4-dihydro-2H-furo[3,2-b]pyrrol-5(3H)-one](/img/structure/B39265.png)
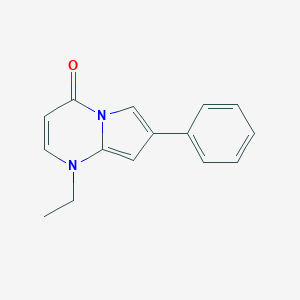


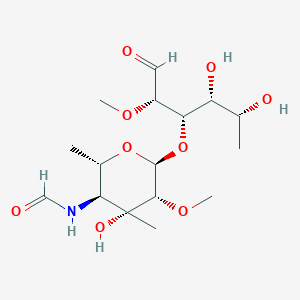
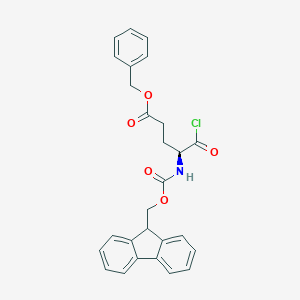
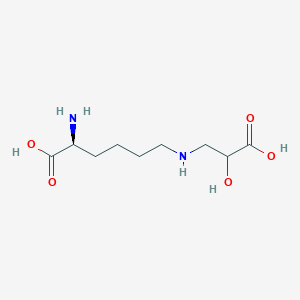
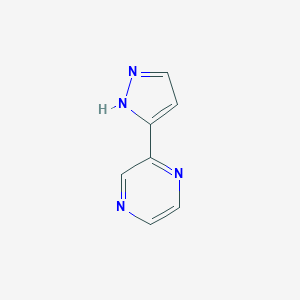
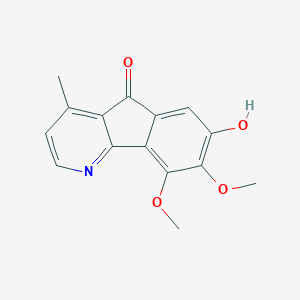
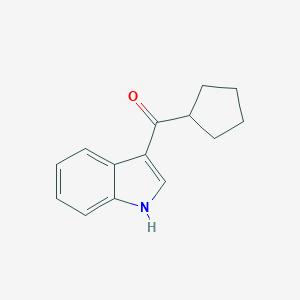
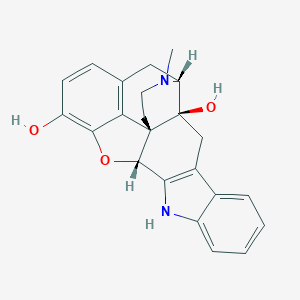
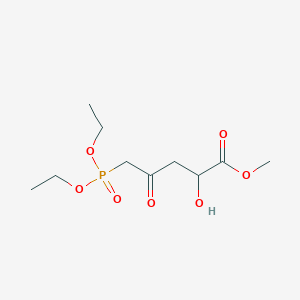
![Imidazo[1,5-a]pyridine-3-sulfonamide](/img/structure/B39285.png)
